2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzo[c,e][1,2]thiazin ring system and a trifluoromethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. The initial step often includes the formation of the dibenzo[c,e][1,2]thiazin ring system, followed by the introduction of the ethyl and trifluoromethylphenyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
- 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-phenylacetamide
Uniqueness
Compared to similar compounds, 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C23H19F3N2O3S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H19F3N2O3S/c1-2-15-10-11-20-19(12-15)18-8-3-4-9-21(18)32(30,31)28(20)14-22(29)27-17-7-5-6-16(13-17)23(24,25)26/h3-13H,2,14H2,1H3,(H,27,29) |
InChI Key |
CHXXLGYGLSFKLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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